Obicetrapib
Overview
Description
Obicetrapib is an experimental CETP inhibitor that is intended to treat dyslipidemia . In a clinical trial, as an add-on to statins, it decreased LDL-C concentration by up to 51%, which was the primary trial outcome .
Molecular Structure Analysis
The IUPAC name for Obicetrapib is 4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid . Its molecular formula is C32H31F9N4O5 and it has a molar mass of 722.609 g·mol−1 .
Chemical Reactions Analysis
As compared with placebo, obicetrapib treatment also significantly decreased apolipoprotein B (by up to 30%) and non-high-density lipoprotein cholesterol (non-HDL-C) concentration (by up to 44%), and significantly increased HDL-C concentration (by up to 165%; the secondary trial outcomes) .
Scientific Research Applications
Application Summary
Obicetrapib is a next-generation, oral, once-daily, low-dose cholesteryl ester transfer protein (CETP) inhibitor . It’s in late-stage development for dyslipidemia and atherosclerotic cardiovascular disease (ASCVD) .
Methods of Application
In Phase 1 and 2 trials, the safety and lipid/lipoprotein effects of obicetrapib were evaluated as monotherapy, in conjunction with statins, on top of high-intensity statins (HIS), and with ezetimibe on top of HIS . The ROSE study evaluated obicetrapib as an adjunct to statin therapy .
Results or Outcomes
In the ROSE2 trial, 10 mg obicetrapib monotherapy and combined with 10 mg ezetimibe, each on top of HIS, significantly reduced low-density lipoprotein cholesterol (LDL-C), non-high-density lipoprotein cholesterol (non-HDL-C), apolipoprotein B, total LDL particles, small LDL particles, small, dense LDL-C, and lipoprotein (a), and increased HDL-C . In the ROSE study, patients on statin therapy who received 5mg of obicetrapib saw a reduction in LDL-c of 42% and patients who were part of the 10mg cohort experienced a 51% reduction versus baseline .
Alzheimer’s Disease
Application Summary
Obicetrapib is being tested for its potential use in the treatment of Alzheimer’s disease . The rationale for this stems from work linking high levels of HDL to longer life and preserved cognition .
Methods of Application
In January 2022, NewAmsterdam Pharma began a Phase 2, open-label proof-of-concept study in 13 patients with a clinical diagnosis of Alzheimer’s disease who carried one or two ApoE4 alleles . Treatment consisted of 10 mg obicetrapib daily for 24 weeks .
Results or Outcomes
The primary outcomes were the concentration of apolipoproteins and high-density lipoprotein particles in plasma and CSF . The results of this study are not yet available.
Cholesterol-Targeted Therapy
Application Summary
Obicetrapib is an experimental CETP inhibitor that is intended to treat dyslipidemia . In a clinical trial, as an add-on to statins, compared with placebo, it decreased concentrations of LDL-C (by up to 51%), apolipoprotein B (by up to 30%) and non-high-density lipoprotein cholesterol (non-HDL-C) (by up to 44%), and increased HDL-C concentration .
Methods of Application
Obicetrapib additively lowered cholesterol when given with statins and ezetimibe, a drug that blocks intestinal cholesterol absorption .
Results or Outcomes
The treatment increased high-density lipoprotein-cholesterol (HDL-C) by 96 to 140 percent and decreased low-density lipoprotein-cholesterol (LDL-C) by 40 to 53 percent .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWORBQAOQVYBJ-GJZUVCINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F9N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Obicetrapib | |
CAS RN |
866399-87-3 | |
Record name | Obicetrapib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Obicetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OBICETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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